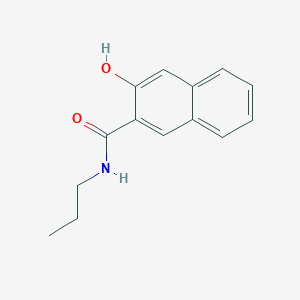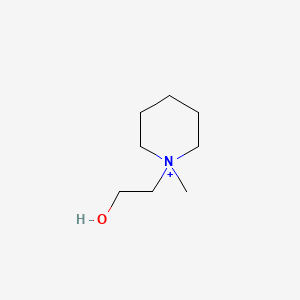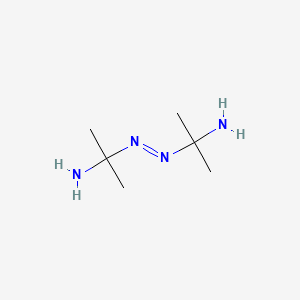
2,2'-Azobis(2-aminopropane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Azobis(2-aminopropane) is a chemical compound known for its ability to generate free radicals. It is widely used in various scientific research fields, particularly in studies involving oxidative stress and free radical chemistry. This compound is a member of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond.
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-aminopropane) can be synthesized through the reaction of hydrazine with acetone cyanohydrin, followed by oxidation. The general synthetic route involves:
Reaction with Hydrazine: Acetone cyanohydrin reacts with hydrazine to form a substituted dialkylhydrazine.
Oxidation: The dialkylhydrazine is then oxidized to form the azo compound.
Industrial Production Methods: Industrial production of 2,2’-Azobis(2-aminopropane) typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process is carefully controlled to ensure the stability and safety of the compound during production.
化学反応の分析
Types of Reactions: 2,2’-Azobis(2-aminopropane) primarily undergoes oxidation reactions due to its ability to generate free radicals. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxygen or other oxidizing agents under controlled conditions.
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In oxidation reactions, the primary products are often oxidized derivatives of the starting materials.
科学的研究の応用
2,2’-Azobis(2-aminopropane) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:
Chemistry: Used as a free radical initiator in polymerization reactions and studies of oxidative stability.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Utilized in research on the oxidative degradation of drugs and the development of antioxidant therapies.
Industry: Applied in the production of polymers and other materials where controlled radical generation is required.
作用機序
The primary mechanism of action of 2,2’-Azobis(2-aminopropane) involves the generation of free radicals through the homolytic cleavage of the nitrogen-nitrogen double bond. These free radicals can then initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
類似化合物との比較
2,2’-Azobis(2-methylpropionamidine): Another azo compound used as a free radical initiator.
Azobisisobutyronitrile: Commonly used in polymerization reactions.
Uniqueness: 2,2’-Azobis(2-aminopropane) is unique in its ability to generate free radicals at a controlled and reproducible rate without producing hydrogen peroxide as an intermediate. This makes it particularly useful in studies where the presence of hydrogen peroxide could interfere with the results.
特性
CAS番号 |
41556-11-0 |
|---|---|
分子式 |
C6H16N4 |
分子量 |
144.22 g/mol |
IUPAC名 |
2-[(E)-2-aminopropan-2-yldiazenyl]propan-2-amine |
InChI |
InChI=1S/C6H16N4/c1-5(2,7)9-10-6(3,4)8/h7-8H2,1-4H3/b10-9+ |
InChIキー |
PSMAFHYZQLOGMG-MDZDMXLPSA-N |
異性体SMILES |
CC(C)(N)/N=N/C(C)(C)N |
正規SMILES |
CC(C)(N)N=NC(C)(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

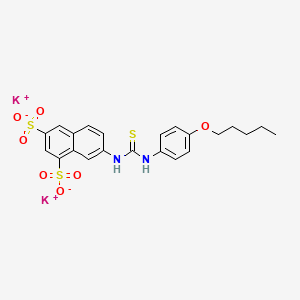
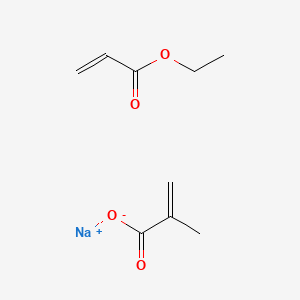
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
